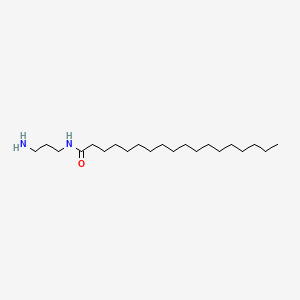
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-nitroaniline with cyanuric chloride under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 2-nitroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 6-(2-Aminophenyl)-1,3,5-triazine-2,4-diamine.
Substitution: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
科学的研究の応用
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The nitrophenyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-(2-Aminophenyl)-1,3,5-triazine-2,4-diamine
- 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the triazine ring can lead to different steric and electronic effects compared to its para-substituted analogs.
特性
CAS番号 |
29366-71-0 |
|---|---|
分子式 |
C9H8N6O2 |
分子量 |
232.20 g/mol |
IUPAC名 |
6-(2-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-3-1-2-4-6(5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
InChIキー |
KXKDEZZKBTYIFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


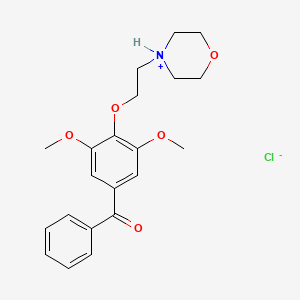
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

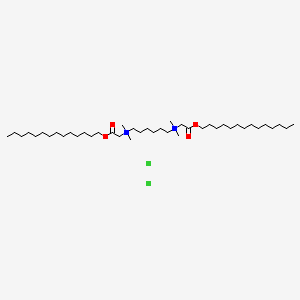

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)

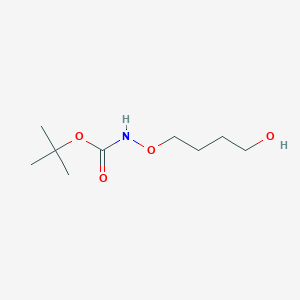
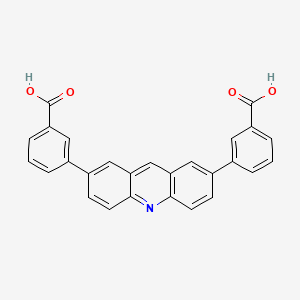
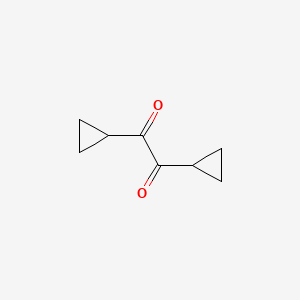
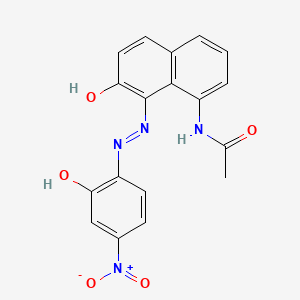
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)

